molecular formula C22H22ClN3O3 B2581781 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251612-66-4

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2581781
CAS No.: 1251612-66-4
M. Wt: 411.89
InChI Key: JSIQXUYHJQZEFO-UHFFFAOYSA-N
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Description

This compound is a benzo[b][1,6]naphthyridine derivative featuring a chloro substituent at position 7, a methyl group at position 6, and a 10-oxo moiety. The acetamide group is linked to a 4-methoxyphenyl ring, which may enhance solubility and bioavailability compared to non-polar substituents.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-13-18(23)8-7-16-21(13)25-19-9-10-26(11-17(19)22(16)28)12-20(27)24-14-3-5-15(29-2)6-4-14/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQXUYHJQZEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide typically begins with the preparation of the key intermediate, 7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine. The synthesis is achieved through multi-step reactions involving chlorination, oxidation, and amide formation. Key reagents include 4-methoxyaniline and acetyl chloride under controlled conditions to ensure high yields and purity.

Industrial Production Methods

For industrial scale, the production may involve more streamlined processes such as continuous flow synthesis which allows for better control over reaction parameters and improved scalability. Catalysts and optimized temperature and pressure conditions are employed to maximize efficiency and output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound undergoes oxidation reactions primarily at the chloro and methyl groups.

  • Reduction: The carbonyl group in the naphthyridine ring can be reduced to produce alcohol derivatives.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

  • Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Nucleophiles for substitution: Methoxy anion, Amines

Major Products

  • Oxidation: Formation of carboxylic acids and aldehydes.

  • Reduction: Production of alcohol derivatives.

  • Substitution: Formation of methoxy or amino-substituted derivatives.

Scientific Research Applications

2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide serves as a vital molecule in several research domains:

  • Chemistry: Used as a building block for more complex chemical synthesis.

  • Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating conditions related to its functional groups.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound often involves interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core enables strong binding interactions, while the chloro and methoxy groups enhance its reactivity and binding specificity. This results in modulation of biological pathways, inhibition of enzymes, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-{2-[(7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide hydrochloride (1:1) (CAS 66748-29-6)
  • Core Structure : Benzo[b][1,5]naphthyridine (vs. 1,6-isomer in the target compound).
  • Substituents :
    • Chloro at position 7 (shared with the target compound).
    • Methoxy at position 2 (vs. methyl at position 6 in the target).
    • Acetamide group linked to an aniline ring (vs. 4-methoxyphenyl in the target).
  • Implications: The 1,5-naphthyridine isomer may exhibit distinct electronic properties due to altered ring strain and conjugation.
2.1.2 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Core Structure : Pyrimidine ring (vs. naphthyridine in the target compound).
  • Substituents: Thioether linkage to a pyrimidinone moiety. Dichlorophenyl group (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target.
  • Implications: The pyrimidine core may confer different binding affinities, particularly in enzyme inhibition (e.g., dihydrofolate reductase).
2.1.3 (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
  • Core Structure : Coumarin (chromen-2-one) linked to a hydrazide.
  • Substituents: Nitro and hydroxy groups on the benzylidene moiety. No naphthyridine or pyrimidine core.
  • Hydrazide linkages may introduce hydrolytic instability compared to acetamide groups .

Physicochemical Properties

Property Target Compound CAS 66748-29-6 Pyrimidinyl Acetamide Coumarin Hydrazide (2k)
Core Structure Benzo[b][1,6]naphthyridine Benzo[b][1,5]naphthyridine Pyrimidinone Coumarin
Melting Point Not reported Not reported 230°C 240–242°C
Key Substituents 7-Cl, 6-Me, 4-MeOPh 7-Cl, 2-MeO, aniline 2,3-Cl₂Ph, thioether 5-NO₂, 2-OH, hydrazide
Solubility Likely moderate (4-MeOPh) Higher (MeO, HCl salt) Low (Cl₂Ph) Moderate (polar groups)

Spectroscopic and Analytical Data

  • Target Compound : Expected ¹H-NMR signals include aromatic protons from the naphthyridine (δ 7.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and methoxy (δ 3.8 ppm). IR would show C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
  • CAS 66748-29-6 : Reported ¹H-NMR includes aniline protons (δ 7.3–7.6 ppm) and methoxy (δ 3.9 ppm) .
  • Pyrimidinyl Acetamide : Key signals at δ 12.50 (NH), δ 7.82 (dichlorophenyl), and δ 4.12 (SCH₂) .

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